molecular formula C17H12FN B14115663 4-Fluoro-2,5-diphenylpyridine

4-Fluoro-2,5-diphenylpyridine

Cat. No.: B14115663
M. Wt: 249.28 g/mol
InChI Key: TYHVCWXUNSJWNX-UHFFFAOYSA-N
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Description

4-Fluoro-2,5-diphenylpyridine is a fluorinated heterocyclic compound characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and phenyl groups at the 2- and 5-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,5-diphenylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,5-diphenylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding the desired fluorinated product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the fluorination process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,5-diphenylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .

Mechanism of Action

The mechanism of action of 4-Fluoro-2,5-diphenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity towards these targets. For example, in medicinal chemistry, the compound may inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2,5-diphenylpyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its chemical reactivity and biological activity. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable scaffold in drug design and materials science .

Properties

Molecular Formula

C17H12FN

Molecular Weight

249.28 g/mol

IUPAC Name

4-fluoro-2,5-diphenylpyridine

InChI

InChI=1S/C17H12FN/c18-16-11-17(14-9-5-2-6-10-14)19-12-15(16)13-7-3-1-4-8-13/h1-12H

InChI Key

TYHVCWXUNSJWNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=C2)F)C3=CC=CC=C3

Origin of Product

United States

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